4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene
Overview
Description
4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene is an organic compound with the molecular formula C9H10BrNO4 It is a substituted benzene derivative, characterized by the presence of a bromine atom, a nitro group, and a methoxyethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromo-1,2-dimethoxybenzene to introduce the nitro group. This is followed by the substitution of one of the methoxy groups with a 2-methoxyethoxy group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methoxyethoxy group can be replaced with other alkoxy groups or functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-Bromo-2-(2-methoxyethoxy)-1-aminobenzene, while substitution of the bromine atom can produce various substituted benzene derivatives.
Scientific Research Applications
4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the bromine atom and methoxyethoxy group can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene: Similar structure but with a fluorine atom instead of a nitro group.
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with an ethane backbone instead of a benzene ring.
Benzene, 4-bromo-2-(2-methoxyethoxy)-1-methyl-: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4-Bromo-2-(2-methoxyethoxy)-1-nitro-benzene is unique due to the presence of both a nitro group and a methoxyethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-(2-methoxyethoxy)-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-14-4-5-15-9-6-7(10)2-3-8(9)11(12)13/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYBWMXDBJKHFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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